2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

描述

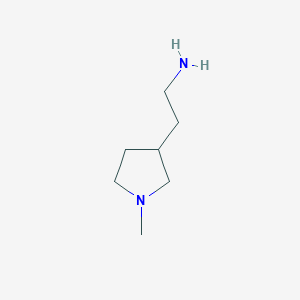

Structure

3D Structure

属性

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-3-7(6-9)2-4-8/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGLYACIZMXCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621633 | |

| Record name | 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774213-88-6 | |

| Record name | 1-Methyl-3-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774213-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylpyrrolidin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common structural motif in many biologically active compounds. nih.gov Its synthesis and functionalization are therefore of significant interest to medicinal and synthetic chemists.

The formation of the pyrrolidine skeleton can be achieved through the cyclization of acyclic (non-cyclic) precursors or the modification of other cyclic compounds.

One of the most classical and widely used methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition . For pyrrolidine synthesis, this typically involves the reaction between an azomethine ylide (the 1,3-dipole) and an alkene (the dipolarophile). This method is highly valued for its ability to control stereochemistry.

Intramolecular cyclization of acyclic compounds is another powerful strategy. nih.gov This can involve reactions such as the amination of unsaturated carbon-carbon bonds within a molecule or the insertion of a reactive nitrene species into a C-H bond. A common industrial approach for the synthesis of the basic N-methylpyrrolidine ring involves the reaction of 1,4-dibromobutane with methylamine in an aqueous medium, often catalyzed by a base like potassium carbonate.

Alternatively, the pyrrolidine ring can be synthesized via the ring contraction of larger heterocyclic systems, such as pyridines. A photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives, demonstrating a novel approach to this scaffold.

Often, a more straightforward approach to complex pyrrolidine derivatives is the functionalization of a readily available pyrrolidine ring. This is the most common method for synthesizing drugs containing a pyrrolidine moiety. nih.gov The synthesis often begins with commercially available and optically pure precursors like proline and 4-hydroxyproline. nih.gov

The nitrogen atom of the pyrrolidine ring is a secondary amine and thus possesses nucleophilic properties, making it reactive towards electrophiles in alkylation and acylation reactions. Direct C-H functionalization of the pyrrolidine ring is a more advanced strategy that allows for the introduction of substituents at carbon atoms of the ring without pre-installed functional groups. This can be achieved using various catalytic systems, including those based on transition metals like rhodium or iron, which can mediate the insertion of carbenes or nitrenes into C-H bonds. For N-alkylamines, C-H functionalization can also be achieved through the in-situ generation of an electrophilic iminium ion and a nucleophilic species from an α,β-unsaturated compound, facilitated by Lewis acid catalysts.

Targeted Synthesis of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine

While a specific, detailed synthetic route for this compound is not extensively documented in publicly available literature, a plausible and efficient pathway can be constructed based on well-established chemical transformations. The synthesis of its regioisomer, 2-(2-aminoethyl)-1-methylpyrrolidine, has been reported starting from 1-methyl-2-pyrrolidinone, involving the introduction of a cyanomethylene group followed by hydrogenation. google.com A similar strategy can be envisioned for the target 3-substituted isomer, starting from 1-methyl-3-pyrrolidinone.

A logical synthetic approach to this compound would commence with a commercially available starting material, 1-methyl-3-pyrrolidinone. The key challenge is the introduction of a two-carbon aminoethyl side chain at the 3-position of the pyrrolidine ring. This can be achieved through a two-step sequence: a carbon-carbon bond-forming reaction to install a two-carbon unit with a nitrogen precursor functional group, followed by a reduction step.

One such pathway involves an initial Wittig reaction or a Horner-Wadsworth-Emmons reaction on 1-methyl-3-pyrrolidinone with a reagent like diethyl cyanomethylphosphonate. This would introduce a cyanomethylene group at the 3-position, forming the intermediate (1-methylpyrrolidin-3-ylidene)acetonitrile. The subsequent step would be the reduction of both the carbon-carbon double bond and the nitrile functional group to yield the desired this compound.

An alternative approach is the Henry reaction (nitroaldol reaction) between 1-methyl-3-pyrrolidinone and nitromethane. This would yield 1-methyl-3-(nitromethyl)pyrrolidin-3-ol. Subsequent dehydration to form 1-methyl-3-(nitromethylidene)pyrrolidine, followed by reduction of the double bond and the nitro group, would also lead to the target amine.

The success of the proposed synthetic pathways hinges on the careful selection and optimization of reaction conditions for each step.

For the Wittig-type reaction , the choice of base is crucial. Strong bases like sodium hydride (NaH) or potassium tert-butoxide are typically used to deprotonate the phosphonate reagent in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction temperature can be varied to control the reaction rate and selectivity.

The subsequent reduction step is critical. The simultaneous reduction of an alkene and a nitrile can be achieved through catalytic hydrogenation. This method is often preferred in industrial settings due to its efficiency and the use of catalysts over stoichiometric reagents. studymind.co.uk

Catalytic hydrogenation is a powerful and widely used method for the reduction of nitriles to primary amines. wikipedia.org A variety of catalysts are effective for this transformation.

Raney Nickel: This is a common and cost-effective catalyst for nitrile reduction. The hydrogenation is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. wikipedia.org

Palladium on Carbon (Pd/C): Pd/C is another effective catalyst, often used for the reduction of both nitriles and alkenes. It can be used with hydrogen gas or with transfer hydrogenation reagents like ammonium (B1175870) formate.

Platinum Dioxide (PtO₂): Also known as Adams' catalyst, PtO₂ is a highly effective hydrogenation catalyst for a wide range of functional groups, including nitriles and alkenes. wikipedia.org

Cobalt-based catalysts: Cobalt boride has been shown to be regioselective for the formation of primary amines from nitriles. wikipedia.org

The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that need to be optimized to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.org

For a more detailed look at potential reaction conditions, the following tables outline typical parameters for the key transformations discussed.

Interactive Data Table: Typical Conditions for Horner-Wadsworth-Emmons Reaction

| Parameter | Condition | Notes |

| Reagent | Diethyl cyanomethylphosphonate | |

| Base | Sodium hydride (NaH) | Strong, non-nucleophilic base |

| Potassium tert-butoxide | Soluble, strong base | |

| Solvent | Tetrahydrofuran (THF) | Aprotic, ethereal solvent |

| Dimethylformamide (DMF) | Polar, aprotic solvent | |

| Temperature | 0 °C to room temperature | Initial deprotonation often at 0°C |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent quenching of the base |

Interactive Data Table: Catalytic Hydrogenation for Nitrile and Alkene Reduction

| Parameter | Condition | Notes |

| Catalyst | Raney Nickel | High activity, requires careful handling |

| 5-10% Palladium on Carbon (Pd/C) | Versatile and common catalyst | |

| Platinum Dioxide (PtO₂) | Highly active, often used for difficult reductions | |

| Hydrogen Source | Hydrogen gas (H₂) | Requires specialized pressure equipment |

| Ammonium formate | Transfer hydrogenation, milder conditions | |

| Solvent | Methanol (B129727) or Ethanol | Common alcoholic solvents |

| Acetic Acid | Can improve reaction rates for some substrates | |

| Pressure | 50-500 psi | For reactions with H₂ gas |

| Temperature | Room temperature to 100 °C | Higher temperatures can increase reaction rate |

Reaction Conditions and Optimization

Derivatization and Analog Synthesis

Post-synthesis modification of the pyrrolidine ring allows for the creation of diverse analogs. Direct C-H functionalization is a modern and efficient strategy for this purpose. For example, α-aryl-substituted pyrrolidines can be synthesized in one step from the parent pyrrolidine using a quinone monoacetal as an oxidizing agent. rsc.org This redox-neutral process enables the introduction of aryl groups at the α-position to the nitrogen.

Catalytic methods can also be used to introduce substituents. Palladium-catalyzed hydroarylation of N-alkyl pyrrolines (the unsaturated precursor to pyrrolidines) directly yields 3-aryl pyrrolidines. chemrxiv.orgresearchgate.net This reaction provides a powerful tool for installing aryl groups at the C3 position, a key structural feature for many biologically active molecules. Furthermore, subjecting pyrrolidines to electrochemical conditions can lead to stereoselective α-acetoxy-β-chloro derivatization, with the α-acetoxy group being a versatile handle for further substitution. organic-chemistry.org

The primary amine of the ethan-1-amine side chain is a versatile functional group that can be readily modified to produce a wide range of derivatives and analogs. Standard transformations for primary amines are applicable here, allowing for fine-tuning of the molecule's properties.

N-Acylation: The amine can be readily acylated using acid chlorides or anhydrides to form amides. This was demonstrated in the synthesis of various pyrrolidine acetamides, where secondary amines (like pyrrolidine) were first reacted with 2-chloroacetyl chloride, and the resulting α-chloro amide was subsequently reacted with other nucleophiles. mdpi.com A similar principle applies to the acylation of the primary amine side chain.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as dansyl chloride, yields sulfonamides. This modification is often used to introduce fluorescent tags or to alter the electronic and steric properties of the amine. nih.gov

N-Alkylation: The primary amine can be alkylated using alkyl halides, or through reductive amination with aldehydes or ketones, to yield secondary or tertiary amines. These modifications can significantly impact the basicity and lipophilicity of the molecule.

These derivatization strategies are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds.

Formation of Salts and Prodrugs

The chemical structure of this compound, featuring both a primary and a tertiary amine, provides versatile opportunities for chemical modification. These modifications are typically aimed at enhancing the compound's physicochemical properties, such as solubility, stability, and membrane permeability. The formation of salts and the design of prodrugs are two primary strategies employed to achieve these objectives.

Salt Formation

The presence of two basic nitrogen atoms—one in the pyrrolidine ring (a tertiary amine) and one in the ethanamine side chain (a primary amine)—allows this compound to readily react with acids to form stable salts. This process is a common and effective method for improving the aqueous solubility and crystalline properties of amine-containing compounds.

The reaction with hydrochloric acid (HCl), for example, results in the formation of a dihydrochloride (B599025) salt, as both amine groups can be protonated. This transformation significantly alters the compound's physical state and solubility profile, making it more suitable for certain research and development applications. The formation of the dihydrochloride salt has been documented for this compound bldpharm.com.

| Salt Name | Molecular Formula | CAS Number | Reactant |

|---|---|---|---|

| This compound dihydrochloride | C₇H₁₈Cl₂N₂ | 1286628-31-6 | Hydrochloric Acid |

Prodrug Strategies

Prodrug design involves the temporary modification of a biologically active compound to overcome specific undesirable properties. For amine-containing molecules like this compound, the primary goal is often to mask the polar amine groups to enhance lipophilicity and improve passage across biological membranes nih.gov. The prodrug is designed to be inactive and to undergo enzymatic or chemical conversion back to the active parent amine in vivo.

Several established strategies for creating amine prodrugs can be hypothetically applied to this compound, targeting its primary amine for derivatization.

N-Acyl Derivatives (Amides): The primary amine can be acylated to form an amide linkage. N-acyl derivatives are a widely studied class of prodrugs that can exhibit increased lipophilicity researchgate.net. The rate of hydrolysis back to the parent amine can be modulated by the nature of the acyl group.

Carbamates: Carbamate prodrugs are another common approach. These are formed by reacting the amine with a suitable chloroformate or a related reagent. (Acyloxy)alkyl carbamates, for instance, are designed to be cleaved by esterase enzymes, triggering a subsequent chemical reaction that releases the parent amine researchgate.net.

Phosphate/Phosphonate Prodrugs: The amine can be incorporated into a phosphate or phosphonate structure. For example, N-phosphoryloxy)alkylation can create prodrugs that leverage enzymatic cleavage to release the active compound researchgate.net. Fosphenytoin is a well-known example of a phosphate prodrug system designed to improve the solubility of the parent drug, phenytoin researchgate.net. The synthesis of such prodrugs often involves coupling the parent molecule with a suitably activated phosphate or phosphonate moiety nih.gov.

The table below summarizes potential prodrug strategies applicable to the primary amine of this compound based on established chemical methodologies.

| Prodrug Strategy | Promoiety Type | Linkage Type | Potential Advantage | Activation Mechanism |

|---|---|---|---|---|

| N-Acylation | Acyl group (e.g., Acetyl, Valeroyl) | Amide | Increased lipophilicity | Enzymatic (e.g., amidases) |

| (Acyloxy)alkyl Carbamates | (Acyloxy)alkyl group | Carbamate | Controlled release, improved permeability | Enzymatic (esterases) followed by spontaneous chemical cleavage |

| Phosphate Esters | Phosphate group | N-O-P (via a linker) | Increased aqueous solubility | Enzymatic (e.g., phosphatases) |

Advanced Spectroscopic and Analytical Characterization for Research

Elucidation of Molecular Structure

The precise molecular architecture of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine is confirmed through a combination of spectroscopic methods. Each technique provides unique and complementary information, leading to a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The N-methyl group would appear as a sharp singlet, while the protons of the ethylamine (B1201723) side chain and the pyrrolidine (B122466) ring would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The primary amine (-NH₂) protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. The chemical shifts of these signals are indicative of their electronic environment (e.g., carbons adjacent to nitrogen atoms are shifted downfield).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | ~2.3 | Singlet (s) |

| Ring CH₂ (adjacent to N) | ~2.2 - 2.8 | Multiplet (m) |

| Ring CH (at C3) | ~2.0 - 2.2 | Multiplet (m) |

| Ring CH₂ (at C4) | ~1.5 - 1.9 | Multiplet (m) |

| Side-chain CH₂ (adjacent to ring) | ~1.6 - 1.8 | Multiplet (m) |

| Side-chain CH₂ (adjacent to NH₂) | ~2.7 - 2.9 | Triplet (t) |

| NH₂ | ~1.5 (variable) | Broad Singlet (br s) |

| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |

|---|---|

| Assignment | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~42.0 |

| Ring C2, C5 (adjacent to N) | ~55.0 - 65.0 |

| Ring C3 | ~35.0 - 40.0 |

| Ring C4 | ~30.0 - 35.0 |

| Side-chain CH₂ (adjacent to ring) | ~38.0 - 43.0 |

| Side-chain CH₂ (adjacent to NH₂) | ~40.0 - 45.0 |

Mass Spectrometry (MS/MS, HRMS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy. The molecular formula of this compound is C₇H₁₆N₂, corresponding to a monoisotopic mass of approximately 128.13 Da.

In Electron Ionization (EI) MS, the molecular ion (M⁺˙) peak would be observed at m/z 128. The fragmentation is dominated by α-cleavage (cleavage of the bond adjacent to a nitrogen atom), which is a characteristic pathway for amines. Key fragment ions would result from the loss of the ethylamine side chain or the cleavage of the pyrrolidine ring.

Interactive Table: Predicted Mass Spectrometry Fragmentation

| Predicted Key Fragment Ions (EI-MS) | |

|---|---|

| m/z | Predicted Fragment Structure/Origin |

| 128 | Molecular Ion [M]⁺˙ |

| 98 | [M - CH₂NH₂]⁺ (Loss of vinylamine (B613835) radical via α-cleavage) |

| 84 | [C₅H₁₀N]⁺ (Cleavage of the ethylamine side chain) |

| 70 | [C₄H₈N]⁺ (Further fragmentation of the pyrrolidine ring) |

| 57 | [C₃H₅N]⁺˙ (Further fragmentation) |

| 44 | [CH₂NH₂]⁺ (Fragment from the ethylamine side chain) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by absorptions corresponding to its primary amine and alkane moieties. The presence of a primary amine is typically confirmed by a pair of medium-intensity peaks in the N-H stretching region. The tertiary amine within the pyrrolidine ring does not have an N-H bond and thus does not show a stretch in this region.

Interactive Table: Characteristic IR Absorption Bands

| Predicted IR Spectral Data | |

|---|---|

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3350 - 3250 | N-H symmetric and asymmetric stretching (primary amine) |

| 2960 - 2850 | C-H stretching (alkane CH₂, CH₃) |

| 1650 - 1580 | N-H bending (scissoring) (primary amine) |

| 1470 - 1430 | C-H bending (scissoring) |

| 1150 - 1050 | C-N stretching |

X-ray Crystallography for Solid-State Structure

X-ray crystallography provides the definitive solid-state structure of a compound by mapping electron density in a single crystal. As this compound is a liquid at room temperature, crystallographic analysis would require its conversion into a suitable crystalline salt, such as a dihydrochloride (B599025) salt. bldpharm.com To date, a single-crystal X-ray structure for this compound or its salts does not appear to be available in the public domain. If determined, the data would provide precise bond lengths, bond angles, and conformational details of the molecule in the crystal lattice.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds. A reversed-phase (RP-HPLC) method would be suitable for this compound. Due to the basic nature of the amine groups and the lack of a strong chromophore, specific conditions are required for effective analysis.

A typical method would involve a C18 stationary phase. The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). An acidic modifier such as trifluoroacetic acid (TFA) is often added to improve peak shape by protonating the amine functional groups. Detection can be challenging due to the absence of a UV-absorbing aromatic ring; therefore, detection might be achieved at a low wavelength (e.g., <220 nm) or by using more advanced detectors like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or mass spectrometry (LC-MS). For enantiomeric purity assessment of chiral analogs, derivatization with a suitable agent followed by separation on a chiral stationary phase is a common strategy. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and widely employed separation technique that can be adapted for the analysis of this compound. The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase and a liquid mobile phase. For a compound such as this compound, which possesses a basic secondary amine within the pyrrolidine ring and a primary amine on the ethyl side chain, the choice of both the stationary and mobile phases is critical for achieving effective separation from potential impurities or related compounds.

Given the polar and basic nature of the analyte, a polar stationary phase like silica (B1680970) gel or alumina (B75360) is typically employed. The mobile phase would likely consist of a mixture of organic solvents, with the polarity adjusted to achieve an optimal retention factor (Rf). A common approach for the separation of amines involves a mixture of a nonpolar solvent, a moderately polar solvent, and a small amount of a basic modifier to prevent spot tailing.

Stationary Phase: Silica gel 60 F254 is a common choice, offering a polar surface for interaction with the amine functionalities of the molecule.

Mobile Phase: A mixture of solvents is necessary to achieve good separation. For structurally related alkaloids, which also contain a pyrrolidine ring, various solvent systems have been utilized. A potential mobile phase for this compound could be a combination of a non-polar component like chloroform (B151607) or dichloromethane, a more polar component such as methanol or ethyl acetate, and a basic additive like ammonia (B1221849) or triethylamine (B128534) to ensure sharp, well-defined spots.

Visualization: Since this compound lacks a chromophore that absorbs strongly in the UV-visible region, visualization of the spots on the TLC plate requires the use of a staining reagent. Several reagents are effective for the detection of amines:

Ninhydrin: This reagent reacts with primary and secondary amines to produce a characteristic purple or brownish spot, often upon heating.

Dragendorff's Reagent: This is a classic stain for alkaloids and other nitrogen-containing compounds, typically yielding orange or brown spots.

Iodine Vapor: Exposing the developed TLC plate to iodine vapor can lead to the formation of brownish spots due to the complexation of iodine with the analyte.

The retention factor (Rf), a key parameter in TLC, is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. The Rf value is dependent on the specific chromatographic conditions.

Table 1: Hypothetical TLC Data for this compound

| Stationary Phase | Mobile Phase System | Detection Method | Rf Value |

| Silica Gel 60 F254 | Chloroform:Methanol:Ammonia (85:14:1) | Ninhydrin spray, heated | 0.45 |

| Alumina | Ethyl Acetate:Hexane:Triethylamine (70:25:5) | Iodine vapor | 0.38 |

| Silica Gel 60 F254 | Dichloromethane:Methanol (9:1) | Dragendorff's reagent | 0.52 |

Advanced Detection Techniques in Bioanalysis

The quantitative and sensitive detection of this compound in biological matrices necessitates the use of advanced analytical techniques with high selectivity and low limits of detection.

Electrochemiluminescence Detection

Electrochemiluminescence (ECL) is a highly sensitive detection method that involves the generation of light from a chemical reaction initiated by an electrical potential. It is particularly well-suited for the detection of amines. The most common ECL system involves the use of a ruthenium complex, such as tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)3]2+), and a coreactant.

In the context of analyzing this compound, the compound itself can act as a coreactant. The mechanism generally proceeds as follows:

Both [Ru(bpy)3]2+ and the amine are oxidized at the electrode surface.

The oxidized amine undergoes deprotonation to form a highly reactive radical species.

This radical then reacts with the oxidized ruthenium complex ([Ru(bpy)3]3+) in a process that generates an excited state of the ruthenium complex ([Ru(bpy)3]2+*).

The excited-state complex relaxes to its ground state, emitting a photon of light, which is then detected by a photomultiplier tube.

The intensity of the emitted light is proportional to the concentration of the amine, allowing for highly sensitive quantification. Tertiary amines often serve as efficient coreactants, and while this compound contains a secondary and a primary amine, it is expected to participate in the ECL reaction. The efficiency of the ECL process can be influenced by the structure of the amine and the reaction conditions, such as pH and the nature of the electrode.

Table 2: Key Parameters in Electrochemiluminescence Detection

| Parameter | Description | Relevance to this compound |

| Luminophore | The species that emits light upon excitation. | Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)3]2+) is a standard choice. |

| Coreactant | A species that reacts with the oxidized luminophore to generate the excited state. | This compound can act as the coreactant. |

| Electrode Material | The surface at which the electrochemical reactions occur. | Glassy carbon, platinum, or gold electrodes are commonly used. |

| Applied Potential | The electrical potential required to initiate the oxidation of the luminophore and coreactant. | Typically in the range of +1.0 to +1.3 V vs. a reference electrode. |

| pH of the Medium | Affects the deprotonation of the oxidized amine and thus the ECL efficiency. | Optimal pH is often in the neutral to slightly basic range for amine coreactants. |

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a powerful separation technique that separates charged molecules in a narrow capillary under the influence of a high electric field. nih.gov It offers high efficiency, rapid analysis times, and requires only very small sample volumes. nih.gov For a basic compound like this compound, which will be protonated and positively charged in acidic to neutral buffer systems, Capillary Zone Electrophoresis (CZE) is the most suitable mode of CE.

In CZE, analytes are separated based on their charge-to-size ratio. The separation is achieved within a fused-silica capillary filled with a background electrolyte (BGE). The application of a high voltage across the capillary generates an electroosmotic flow (EOF), which is the bulk flow of the buffer solution, typically towards the cathode. Cationic species like the protonated form of this compound will migrate towards the cathode with a velocity that is the sum of their electrophoretic mobility and the EOF.

The composition of the BGE is a critical parameter for achieving successful separation. Key factors to consider include:

pH: The pH of the BGE determines the charge state of the analyte. For this compound, a pH below its pKa values will ensure it is fully protonated and carries a positive charge.

Buffer Concentration: This affects the ionic strength of the BGE, which in turn influences the EOF and the resolution of the separation.

Additives: Modifiers can be added to the BGE to improve separation selectivity. For instance, cyclodextrins can be used for the chiral separation of enantiomers if the compound is chiral.

Detection in CE is typically performed on-capillary, most commonly using UV-Vis absorbance. However, given the lack of a strong chromophore in this compound, more sensitive detection methods like coupling CE with mass spectrometry (CE-MS) or using indirect UV detection would be more appropriate for bioanalytical applications.

Table 3: Typical Capillary Electrophoresis Conditions for Small Amine Analysis

| Parameter | Condition | Rationale |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length | Standard dimensions for high-efficiency separations. |

| Background Electrolyte | 25 mM Phosphate buffer, pH 2.5 | Low pH ensures the amine is fully protonated and positively charged. |

| Applied Voltage | 20 kV | Provides a strong electric field for rapid separation. |

| Injection | Hydrodynamic (pressure) injection | A common and reproducible method for sample introduction. |

| Detection | Indirect UV detection at 214 nm | Suitable for non-UV absorbing analytes. |

Structure Activity Relationship Sar and Computational Studies

Elucidating Structure-Activity Relationships

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific parts of a molecule contribute to its biological effects. For derivatives of the pyrrolidine (B122466) scaffold, these studies have guided the optimization of lead compounds into potent and selective agents.

Modifications to the core structure of pyrrolidine-containing compounds have been shown to significantly influence their biological activity. Studies on various analogs highlight the sensitivity of this scaffold to even minor structural changes.

For instance, in a series of pyrrolidine amide derivatives designed as inhibitors for N-acylethanolamine acid amidase (NAAA), substitutions on a terminal phenyl ring were explored. nih.gov It was found that small, lipophilic substituents at the 3-position of the phenyl ring were preferable for optimal potency. nih.gov Specifically, a 3-chloro (3-Cl) substitution was 3.5 times more effective than the unsubstituted compound, whereas a 4-chloro (4-Cl) substitution led to a 2.7-fold decrease in inhibitory potency. nih.gov This demonstrates that both the nature and the position of a substituent are critical determinants of activity.

Further studies on different pyrrolidine scaffolds have yielded similar insights. In a library of 2,3-pyrrolidinedione analogues evaluated for antimicrobial activity, modifications to the nitrogen and C5 positions of the pyrrolidine ring were critical. nih.gov Introduction of a 5- or 6-carbon alkyl chain to the nitrogen atom resulted in the retention of antimicrobial activity. nih.gov However, using a branched-chain alkyl group (isopentyl) or removing the alkyl group at the 5-position led to a near-complete loss of activity. nih.gov

In the context of developing dual-target ligands for opioid and dopamine (B1211576) receptors, a substituted trans-(2S,4R)-pyrrolidine was identified as a key dopaminergic moiety. nih.gov This highlights how specific substitutions on the pyrrolidine ring itself can confer selectivity for a particular biological target. Another study on EthR inhibitors found that replacing a 1,4-piperidyl scaffold with a (R)-1,3-pyrrolidyl scaffold, while not enhancing activity, led to improved pharmacokinetic properties, indicating that the ring structure itself is a key element in drug design. researchgate.net

| Scaffold | Modification | Impact on Biological Activity | Source |

|---|---|---|---|

| Pyrrolidine Amide | 3-Cl substitution on terminal phenyl ring | 3.5-fold increase in NAAA inhibitory potency | nih.gov |

| Pyrrolidine Amide | 4-Cl substitution on terminal phenyl ring | 2.7-fold decrease in NAAA inhibitory potency | nih.gov |

| 2,3-Pyrrolidinedione | N-alkylation with 5- or 6-carbon chain | Retention of antimicrobial activity | nih.gov |

| 2,3-Pyrrolidinedione | 5-unsubstituted analogue | Almost complete loss of antimicrobial activity | nih.gov |

| Thiophen-2-yl-1,2,4-oxadiazole | Replacement of 1,4-piperidyl with (R)-1,3-pyrrolidyl | Improved pharmacokinetic properties | researchgate.net |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.gov Since biological targets like receptors and enzymes are themselves chiral, they can differentiate between the stereoisomers (enantiomers and diastereomers) of a drug molecule. nih.gov The 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine molecule contains a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as (R) and (S) enantiomers, which may exhibit distinct biological profiles.

The profound impact of stereochemistry is powerfully illustrated in studies of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, a potent opioid analgesic that exists as four distinct stereoisomers (1a, 1b, 1c, and 1d). nih.gov These isomers displayed markedly different activities and receptor selectivities. Isomer 1a was found to be an exceptionally potent µ-opioid receptor agonist, with a potency estimated to be 20,000-50,000 times that of morphine. nih.gov In contrast, isomers 1b and 1c showed the highest affinity for the µ-receptor in binding assays but also interacted with delta and kappa receptors. nih.gov Strikingly, isomer 1d acted as a weak µ-antagonist, demonstrating that a change in stereochemistry can completely switch the pharmacological effect from agonist to antagonist. nih.gov

This principle is consistently observed in drug development. For instance, research on nature-inspired antimalarial compounds revealed that only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that stereochemistry was critical for recognition by cellular uptake transporters. nih.gov Similarly, the use of specific stereoisomers like trans-(2S,4R)-pyrrolidine as a key dopaminergic moiety underscores the importance of precise three-dimensional structure for achieving high-affinity and selective interactions with a biological target. nih.gov

| Stereoisomer | Receptor Selectivity/Activity | Relative Potency | Source |

|---|---|---|---|

| 1a | Potent µ-agonist | 20,000-50,000x morphine | nih.gov |

| 1b | High µ-affinity; delta and kappa agonist effects | Less potent than 1a | nih.gov |

| 1c | High µ-affinity; delta and kappa agonist effects | Less potent than 1b | nih.gov |

| 1d | Weak µ-antagonist | Antagonistic activity | nih.gov |

Computational Chemistry and Molecular Modeling

Computational techniques are invaluable tools for predicting and explaining the interactions between small molecules like this compound and their biological targets. Molecular modeling can provide insights into binding modes and affinities, guiding the design of more effective compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com This technique is widely used to understand ligand-receptor interactions and to estimate the strength of their association.

Docking simulations provide a detailed picture of the intermolecular forces that govern the binding of a ligand to its receptor. These interactions can include hydrogen bonds, hydrophobic interactions, and ionic bonds (salt bridges).

For example, a computational study on GPR18 antagonists identified a hydrophobic binding pocket that accommodates the core of the ligand. nih.gov The binding was further stabilized by a salt bridge formed between an aspartic acid residue (Asp118) in the receptor and a lysine (B10760008) residue (Lys133). nih.gov In another study, docking of potential inhibitors into the NDM-1 enzyme revealed that the most promising molecule formed six hydrogen bonds with the enzyme's active site. mdpi.com Similarly, a docking analysis of thiazolo[3,2-a]pyridine derivatives against the α-amylase enzyme identified interactions with a range of amino acid residues, including Trp58, Tyr62, Gln63, Asp197, and His299. nih.gov These specific interactions are crucial for the stability and affinity of the ligand-receptor complex.

A key output of molecular docking simulations is a scoring function that estimates the binding affinity between the ligand and the receptor. nih.gov These scores, often expressed as binding energy in kcal/mol, are used to rank different compounds and predict their potential potency. Lower binding energy values typically indicate a more stable complex and higher predicted affinity. mdpi.com

In silico studies have reported a range of predicted binding affinities for various pyrrolidine-containing compounds. For instance, in a study of potential NDM-1 inhibitors, the top-ranked molecule (M26) showed a binding energy of -13.23 kcal/mol. mdpi.com A separate study on antiviral compounds docked against HIV-1 protease reported binding energies ranging from -7.6 to -9.7 kcal/mol. laurinpublishers.com For potential anti-diabetic agents, the best-performing thiazolo[3,2-a]pyridine derivative had a predicted docking score of -7.43 kcal/mol against the target protein. nih.gov These predictions provide a quantitative measure to compare different chemical structures and prioritize them for synthesis and experimental testing.

| Compound Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Potential NDM-1 Inhibitor (M26) | NDM-1 Enzyme | -13.23 | mdpi.com |

| Pyrrolidine-based Antiviral | HIV-1 Protease | -9.7 | laurinpublishers.com |

| Thiazolo[3,2-a]pyridine Derivative (4e) | α-Amylase | -7.43 | nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov This method provides a detailed view of the dynamic behavior of a compound and its interactions with biological targets, such as proteins or nucleic acids, at an atomic level. mdpi.com The simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles change over time. nih.gov

For a compound like this compound, MD simulations could be employed to:

Explore Conformational Landscapes: The pyrrolidine ring and the ethylamine (B1201723) side chain can adopt various conformations. MD simulations can explore the energetically favorable shapes of the molecule in different environments, such as in aqueous solution or near a binding site.

Analyze Binding to a Target Protein: If a biological target is known, MD simulations can model the process of the ligand binding to the protein. This can reveal the key amino acid residues involved in the interaction, the stability of the ligand-protein complex, and the role of solvent molecules. mdpi.com For instance, simulations could elucidate the stability of hydrogen bonds between the amine groups of the compound and acceptor sites within a receptor.

Predict Binding Free Energies: Advanced MD techniques can be used to calculate the free energy of binding, offering a quantitative prediction of the affinity of a compound for its target. This information is crucial for prioritizing compounds in the drug discovery pipeline.

While specific MD simulation studies on this compound are not prominently available in scientific literature, the methodology remains a standard approach for understanding the dynamic interactions of small molecules with their biological counterparts. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. technologynetworks.comnih.gov QSAR models are built by correlating variations in the physicochemical properties of a series of compounds with their measured biological activities. technologynetworks.com

A typical QSAR study involves:

Data Set Collection: A series of structurally related compounds with experimentally determined activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.

For this compound, a QSAR study would require a dataset of analogous pyrrolidine derivatives with known activities against a specific biological target. For example, a study on pyrrolidine derivatives as neuraminidase inhibitors developed 3D-QSAR models to understand the chemical-biological interactions governing their activity. nih.gov The results of such a study could highlight which structural features are critical for activity. For instance, a QSAR model might reveal that the presence of a hydrogen bond donor at the primary amine and specific electrostatic properties of the pyrrolidine ring are crucial for inhibitory activity. nih.gov

Although a specific QSAR model for this compound is not available, the principles of QSAR are widely applied to guide the optimization of lead compounds by predicting the activity of novel, unsynthesized analogs. technologynetworks.com

Prediction of Physicochemical and Pharmacokinetic Properties

For this compound, various physicochemical and pharmacokinetic parameters can be predicted using computational models. These predictions are based on the compound's structure and rely on large datasets of experimentally determined properties.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a molecule influence its behavior in biological systems. Key predicted properties for this compound are summarized in the table below.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | Describes the elemental composition. |

| Molecular Weight | 128.22 g/mol | Influences absorption and distribution. |

| LogP (Octanol/Water Partition Coefficient) | -0.2 to 0.5 | A measure of lipophilicity, affecting solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 29.3 Ų | Relates to hydrogen bonding potential and membrane permeability. |

| Hydrogen Bond Donors | 1 | The primary amine group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms can accept hydrogen bonds. |

| pKa (most basic) | ~10.5 | The predicted ionization constant of the most basic nitrogen. |

Note: The values presented are derived from computational prediction algorithms and may vary between different models. LogP and TPSA values are estimations based on related structures.

Predicted Pharmacokinetic (ADME) Properties

Pharmacokinetic properties determine the fate of a drug in the body. In silico models can provide valuable early-stage predictions for these complex processes.

| ADME Parameter | Predicted Outcome | Implication |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | The compound may have limited ability to cross into the central nervous system. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Low | Likely to have a higher fraction of unbound, active drug in circulation. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Likely | As a small, water-soluble molecule, it is likely cleared by the kidneys. |

Note: These ADME predictions are generalizations based on the structural features of the molecule and common computational models. They serve as an initial guide and require experimental validation.

The in silico prediction of these properties is a crucial first step in evaluating the drug-like potential of a molecule like this compound. ijream.org These computational assessments help to guide further experimental studies and prioritize candidates with a higher probability of success in the drug development process.

Biological Activities and Pharmacological Investigations

Broad Spectrum of Biological Activity

While comprehensive pharmacological data for 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine itself is limited in publicly accessible scientific literature, the core pyrrolidine (B122466) structure is a well-established pharmacophore. Pyrrolidine derivatives have been investigated for a diverse array of biological functions. For instance, various synthetic compounds incorporating the pyrrolidine ring have demonstrated antimicrobial and antifungal properties. nih.govmdpi.com The structural framework is integral to compounds designed for a range of therapeutic applications, highlighting the potential for molecules like this compound to exhibit significant biological effects. The specific nature and extent of its activity, however, depend on its unique stereochemistry and interactions with specific biological targets. nih.gov

Specific Biological Target Interactions

Pharmacological investigations into molecules containing the 1-methylpyrrolidin-3-yl moiety reveal specific interactions with several key receptor systems in the central nervous system. The orientation and substitution pattern of the pyrrolidine ring are critical in determining the binding affinity and selectivity for these targets. nih.gov Research on structurally related compounds provides significant insights into the potential receptor binding profile of this compound.

The 1-methylpyrrolidin-3-yl motif is a component of ligands designed to target dopamine (B1211576) D2 and D3 receptors, which are implicated in various neurological and psychiatric disorders. nih.govelifesciences.org Structure-activity relationship (SAR) studies on a series of eticlopride-based bitopic ligands have explored how modifications to this pyrrolidine fragment affect receptor affinity.

| Compound | N-Alkyl Group | Dopamine D3 Receptor Kᵢ (nM) | Dopamine D2 Receptor Kᵢ (nM) |

|---|---|---|---|

| 17a | Methyl | 158 ± 25.1 | 701 ± 103 |

| 17b | Ethyl | 361 ± 46.5 | 1100 ± 223 |

| 17c | Propyl | 475 ± 101 | 1617 ± 186 |

The serotonin 5-HT6 receptor (5-HT6R) is a target for the development of treatments for cognitive deficits associated with neuropsychiatric and neurodegenerative disorders. nih.gov The geometry of amine fragments is a key determinant of ligand affinity for this receptor.

Research into a series of 1H-pyrrolo[3,2-c]quinoline derivatives has shed light on the influence of the pyrrolidine substitution pattern on 5-HT6R binding. A comparative study of derivatives functionalized with either (R)-2-(aminomethyl)pyrrolidine or 3-(aminomethyl)pyrrolidine revealed a clear preference for the 2-substituted isomer. When an ethyl chain was added to the basic center, the derivative with the substituent at the 3-position of the pyrrolidine ring showed a marked decrease in affinity for the 5-HT6R compared to its 2-substituted counterpart. nih.gov This suggests that the geometry of the 3-substituted pyrrolidine is less favorable for optimal interaction with the 5-HT6R binding site in this chemical series. nih.gov

| Compound Fragment | Pyrrolidine Substitution | Serotonin 5-HT6 Receptor Kᵢ (nM) | Dopamine D3 Receptor Kᵢ (nM) |

|---|---|---|---|

| (R)-N-Ethyl-1-(pyrrolidin-2-ylmethyl)amine derivative (13) | 2-position | 101 ± 12 | 494 ± 24 |

| N-Ethyl-1-(pyrrolidin-3-ylmethyl)amine derivative (15) | 3-position | >10000 | >10000 |

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a crucial role in neuronal signaling. nih.govwikipedia.org The 1-methylpyrrolidine ring is the core of nicotine, the prototypical agonist for these receptors. nih.gov A "methyl scan" of nicotine's pyrrolidinium ring has been used to probe the structural requirements for interaction with the two major brain nAChR subtypes, α4β2 and α7. nih.gov

This systematic study involved adding a methyl group to each carbon of the pyrrolidinium ring. The findings indicated that the receptor subtypes have different tolerances for substitutions on this ring. Methylation at the 3' position (corresponding to the 3-position in this compound) was found to be much better tolerated by α7 receptors than by α4β2 receptors. nih.gov The study concluded that the smaller effects of 3'-methylation on α7 nAChR interaction could be exploited in the design of new subtype-selective drugs based on the nicotine scaffold. nih.gov This suggests that the 1-methylpyrrolidin-3-yl moiety is compatible with the binding site of at least some nAChR subtypes.

| Compound | Receptor Subtype | Binding Affinity Kᵢ (nM) | Functional Potency EC₅₀ (nM) |

|---|---|---|---|

| Nicotine | α4β2 | 0.5 | 1,500 |

| α7 | 1,700 | 12,000 | |

| 3'-Methylnicotine | α4β2 | 2.5 | 2,900 |

| α7 | 1,700 | 14,000 |

However, research has been conducted on other pyrrolidine derivatives in the context of the GABAergic system. Studies have synthesized and evaluated enantiomerically pure pyrrolidine-2-alkanoic acids as inhibitors of GABA transport proteins (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. nih.gov Certain derivatives showed high affinity and selectivity for GAT-1 and GAT-3 transporters. nih.gov These investigations, while focused on GABA transporters rather than receptors and on molecules with a different substitution pattern (2-position) and functional group (carboxylic acid), nonetheless link the broader pyrrolidine structural class to the modulation of GABAergic neurotransmission. nih.govresearchgate.net

Receptor Binding Affinities

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

No data is available on the inhibitory activity of this compound against acetylcholinesterase or butyrylcholinesterase.

Monoamine Oxidases (MAO-A, MAO-B)

There is no published research on the inhibitory effects of this compound on monoamine oxidase A or monoamine oxidase B.

Beta-Secretase (BACE-1)

The potential for this compound to inhibit beta-secretase 1 has not been reported in the scientific literature.

Muscarinic Receptors (e.g., M1)

There is no information available regarding the activity of this compound at M1 muscarinic receptors or any other muscarinic receptor subtypes.

CXCR4 Chemokine Receptor Antagonism

The antagonistic properties of this compound at the CXCR4 chemokine receptor have not been investigated.

Androgen Receptor (AR) Agonism

There is no available data to suggest that this compound acts as an agonist at the androgen receptor.

In Vitro Pharmacological Evaluation

There is no specific in vitro pharmacological data available for this compound in the scientific literature.

General research on related pyrrolidine derivatives has explored their interactions with various biological targets. For instance, different substituted pyrrolidines have been synthesized and evaluated for their binding affinity to receptors such as opioid and dopamine receptors. nih.govnih.gov Other studies have investigated the potential of pyrrolidine-based compounds to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammation. nih.gov However, without direct experimental evaluation of this compound, its specific receptor binding profile, enzyme inhibition capabilities, and other pharmacological actions remain uncharacterized.

Potential Therapeutic Applications

The potential therapeutic applications of this compound have not been investigated in published preclinical or clinical studies. The following subsections discuss therapeutic areas where other, structurally different, pyrrolidine derivatives have been explored, but no data exists specifically for this compound.

No studies were found that evaluate the analgesic properties of this compound or its potential role in opioid use disorders. The development of novel analgesics is an active area of research, and various heterocyclic compounds are often explored. For example, complex pyrrolidine derivatives have been synthesized and tested for their activity as potent and selective kappa-opioid receptor agonists. nih.gov Other research has focused on creating dual-target ligands that interact with both mu-opioid (MOR) and dopamine D3 (D3R) receptors, aiming to produce safer analgesics with reduced misuse liability. nih.gov

There is no available research on the effects of this compound in the context of neurodegenerative diseases such as Alzheimer's or epilepsy. The pyrrolidine scaffold is a key component in many compounds designed for central nervous system activity. researchgate.net Research into other pyrrolidine-containing molecules has targeted various aspects of neurodegeneration, including the inhibition of enzymes like β-secretase-1, which is implicated in Alzheimer's disease pathology. researchgate.net The potential for chiral pyrrolidines as multi-target agents for Alzheimer's disease, capable of modulating systems like acetylcholinesterase, has also been an area of interest. researchgate.net

The potential application of this compound in cancer therapy has not been reported. The pyrrolidine ring is a structural feature in some compounds investigated for anticancer properties. d-nb.inforesearchgate.net For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth, highlighting the diverse biological potential of this heterocyclic core. researchgate.net

No studies have been published regarding the anti-inflammatory potential of this compound. The pyrrolidine nucleus is found in various compounds that have been investigated for anti-inflammatory effects. nih.gov Research in this area often involves synthesizing novel pyrrolidine derivatives and evaluating their ability to inhibit key inflammatory enzymes like COX-1 and COX-2 or modulate inflammatory pathways. nih.govmdpi.com

The anti-microbial or anti-fungal properties of this compound are not documented in the available literature. The pyrrolidine motif is present in several natural and synthetic compounds with demonstrated antimicrobial and antifungal activities. d-nb.infonih.gov For example, derivatives such as pyrrolidine-2,3-diones and pyrrolidine-2,4-diones (tetramic acids) have been investigated for their ability to inhibit the growth of various pathogens, including bacteria like S. aureus and fungi like C. albicans. nih.govnih.govmdpi.com

Anticonvulsant Properties

There is no publicly available scientific literature or data regarding the specific anticonvulsant properties of this compound.

Antimetastatic Activity

There is no publicly available scientific literature or data detailing the specific antimetastatic activity of this compound.

Related Compounds and Their Pharmacological Profiles

The pyrrolidine scaffold is a key structural motif in a multitude of biologically active molecules, and its derivatives have been the subject of extensive pharmacological investigation. nih.govnih.gov Research has demonstrated that modifications to the pyrrolidine ring and its substituents can lead to compounds with significant activity against a range of biological targets, including those involved in epilepsy and cancer metastasis. nih.govresearchgate.netfrontiersin.org

Anticonvulsant Pyrrolidine Derivatives

A significant body of research has focused on the anticonvulsant effects of pyrrolidine derivatives, particularly those incorporating a pyrrolidine-2,5-dione or pyrrolidine-2-one structure. nih.govnih.gov These compounds have been evaluated in various animal models of epilepsy, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and the 6 Hz psychomotor seizure tests, which represent different types of seizure activity. uj.edu.plnih.govmdpi.com

One study detailed a series of 3-aminopyrrolidine-2,5-dione derivatives, with the most active compound, 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione, demonstrating potent antiseizure activity in multiple models, including those resistant to other drugs. uj.edu.pl Another series of hybrid compounds combining pyrrolidine-2,5-dione and thiophene rings also yielded promising anticonvulsant agents. nih.gov For instance, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (Compound 4 in the study) showed a significantly better median effective dose (ED50) than the established antiepileptic drug valproic acid in both MES and 6 Hz tests. nih.gov

The proposed mechanisms for these anticonvulsant activities often involve interaction with neuronal voltage-gated sodium and calcium channels. nih.govmdpi.com Some derivatives are also thought to exert their effects through affinity for serotonergic (5-HT1A) or α1-adrenergic receptors, or by acting as GABA analogs. nih.gov

Metabolic and Pharmacokinetic Research Considerations

In Vitro Metabolic Stability

The metabolic stability of a compound, often assessed in vitro using liver microsomes, is a key determinant of its half-life and oral bioavailability. A primary mechanism for the metabolism of many xenobiotics is oxidation by the Cytochrome P450 (CYP) family of enzymes. Computational models predict the interaction of 2-(1-Methylpyrrolidin-3-yl)ethan-1-amine with the five major CYP isoforms responsible for the metabolism of most clinically used drugs: CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4.

Predictions suggest that this compound is unlikely to be a significant inhibitor of these key CYP isoforms. This is a favorable characteristic, as it indicates a lower potential for causing drug-drug interactions when co-administered with other therapeutic agents that are substrates for these enzymes. However, the molecule is predicted to be a substrate for both CYP2D6 and CYP3A4, suggesting that these enzymes are likely involved in its clearance. This susceptibility to metabolism by major CYP enzymes implies that the compound may have a moderate to low metabolic stability in vivo.

| CYP Isoform | Predicted Interaction |

|---|---|

| CYP1A2 | Non-inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2C9 | Non-inhibitor |

| CYP2D6 | Non-inhibitor, Predicted Substrate |

| CYP3A4 | Non-inhibitor, Predicted Substrate |

Metabolic Pathways and Metabolite Identification

Based on the prediction that this compound is a substrate of CYP2D6 and CYP3A4, its metabolic pathways are likely to involve oxidative transformations. The chemical structure of the compound presents several potential sites for metabolism.

Common metabolic pathways for compounds containing an N-methylpyrrolidine moiety include:

N-demethylation: The removal of the methyl group from the pyrrolidine (B122466) nitrogen is a common metabolic route catalyzed by CYP enzymes, which would yield 3-(pyrrolidin-3-yl)ethan-1-amine.

Oxidation of the Pyrrolidine Ring: The pyrrolidine ring itself can undergo oxidation to form various hydroxylated metabolites or can be oxidized to a lactam (pyrrolidinone) derivative.

Oxidation of the Ethylamine (B1201723) Side Chain: The primary amine of the ethanamine side chain could undergo oxidation or deamination.

Given that CYP2D6 and CYP3A4 are predicted to be the primary metabolizing enzymes, it is plausible that one or more of these pathways contribute to the biotransformation of this compound. The identification of these potential metabolites is a critical step in understanding the compound's complete pharmacological and toxicological profile.

Prediction of Pharmacokinetic Profiles

The compound is predicted to have high water solubility, a property that facilitates its administration and distribution in aqueous biological fluids. Its predicted gastrointestinal (GI) absorption is high, suggesting good uptake from the gut into the bloodstream following oral administration. Consequently, its oral bioavailability is likely to be favorable. Plasma protein binding is predicted to be low, meaning a larger fraction of the compound would be free in the circulation to distribute to tissues and interact with its biological targets.

| Parameter | Predicted Value/Classification |

|---|---|

| Water Solubility | High |

| Gastrointestinal (GI) Absorption | High |

| Oral Bioavailability | High |

| Plasma Protein Binding (PPB) | Low |

Blood-Brain Barrier (BBB) Permeability Considerations

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical requirement. The BBB is a highly selective barrier that protects the brain from circulating substances. The permeability of a compound across the BBB is often expressed as the logarithm of the ratio of its concentration in the brain to that in the blood (logBB).

In silico models predict that this compound is capable of crossing the BBB. This prediction is supported by its physicochemical properties, such as its relatively small size and moderate lipophilicity, which are generally favorable for CNS penetration. Furthermore, the compound is not predicted to be a substrate of P-glycoprotein (P-gp), a key efflux transporter at the BBB that actively pumps many xenobiotics out of the brain. The absence of P-gp substrate activity further supports the potential for this compound to achieve and maintain therapeutic concentrations within the CNS.

| Parameter | Prediction |

|---|---|

| BBB Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

Future Research Directions and Translational Perspectives

Development of More Potent and Selective Agents

A primary focus of future research is the rational design of derivatives of the 2-(1-methylpyrrolidin-3-yl)ethan-1-amine scaffold to achieve higher potency and greater selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to optimize interactions with target receptors while minimizing off-target effects.

One successful strategy involves incorporating the pyrrolidine (B122466) moiety into more complex molecules to create highly selective agents. For instance, the novel κ-opioid receptor (KOR) antagonist, PF-04455242, features a pyrrolidin-1-ylsulfonyl biphenyl structure. nih.govdocumentsdelivered.com This compound demonstrates high affinity for human KOR (Ki = 3 nM) with approximately 20-fold selectivity over the μ-opioid receptor (MOR), indicating its potential as a selective tool for studying the KOR system. nih.govdocumentsdelivered.com

Another approach is the creation of dual-target ligands. Research has focused on tethering dopaminergic moieties, such as substituted trans-(2S,4R)-pyrrolidine, to opioid scaffolds derived from agonists like TRV130 or Loperamide. nih.gov This strategy aims to produce agents with combined MOR partial agonism and dopamine (B1211576) D3 receptor (D3R) antagonism, potentially leading to safer analgesics with reduced misuse liability. nih.gov

Furthermore, constraining the flexible ethanolamine core, a common pharmacophore, by introducing a pyrrolidine ring has been shown to be an effective method. nih.gov This modification in the design of human β(3)-adrenergic receptor agonists maintained functional potency while significantly improving selectivity against other ancillary targets. nih.gov

| Compound/Series | Target(s) | Key Development Strategy | Reported Outcome |

|---|---|---|---|

| PF-04455242 | κ-opioid receptor (KOR) | Incorporation of a pyrrolidin-1-ylsulfonyl biphenyl moiety. nih.govdocumentsdelivered.com | High affinity and ~20-fold selectivity for KOR over MOR. nih.govdocumentsdelivered.com |

| Dual-target MOR/D3R Ligands | μ-opioid receptor (MOR) and Dopamine D3 receptor (D3R) | Tethering a substituted pyrrolidine dopaminergic moiety to an opioid scaffold. nih.gov | Achieved high affinity and desired agonist/antagonist potencies for MOR and D3R, respectively. nih.gov |

| β3 Adrenergic Receptor Agonists | β3 Adrenergic Receptor (β3-AR) | Constraining the acyclic ethanolamine core within a pyrrolidine ring. nih.gov | Maintained human β3 functional potency with improved selectivity and metabolic stability. nih.gov |

Exploration of Novel Biological Targets

The versatility of the pyrrolidine ring, a common structural motif in many biologically active natural products and synthetic drugs, suggests that derivatives of this compound may interact with a wide range of novel biological targets. beilstein-journals.orgnih.gov Future research will likely expand beyond well-established targets to uncover new therapeutic applications.

The development of dual-target ligands represents an initial step in this exploration, simultaneously engaging receptors like the μ-opioid and dopamine D3 receptors to achieve a unique pharmacological profile for complex conditions such as pain and addiction. nih.gov Moreover, the broader class of pyrrolidine-containing compounds has been investigated for a multitude of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects. nih.gov This wide therapeutic window suggests that libraries of this compound derivatives could be screened against diverse panels of targets to identify novel bioactivities.

For example, recent studies have explored linking 1-(pyrrolidin-3-yl)cyclopropanamine to 2-oxoquinoline derivatives to create novel antimicrobial agents. researchgate.net These compounds have shown nanomolar enzyme inhibitory activity against bacterial topoisomerases in S. aureus, highlighting the potential for this scaffold in developing new classes of antibiotics. researchgate.net

Advanced Drug Delivery Systems

To maximize the therapeutic potential of novel agents derived from the this compound scaffold, advanced drug delivery systems can be explored. These systems aim to improve the pharmacokinetic and pharmacodynamic properties of drugs, such as solubility, stability, and targeted delivery. While specific delivery systems for this exact compound are not extensively documented, principles from related small molecules can be applied.

For instance, nanoparticle-based delivery systems offer a promising approach to enhance the oral bioavailability and targeting of therapeutic molecules. nih.gov Systems using materials like poly(lactic-co-glycolic acid) (PLGA) can encapsulate drugs, protecting them from degradation and facilitating their transport across biological barriers like the intestinal mucus layer. nih.gov Future research could focus on encapsulating potent pyrrolidine derivatives into such nanocarriers to improve their delivery to specific sites of action, potentially reducing systemic exposure and associated side effects.

Preclinical Development and Lead Optimization

The transition from a promising hit compound to a clinical candidate requires rigorous preclinical development and lead optimization. This phase involves iterative chemical synthesis and biological testing to enhance desired properties while minimizing liabilities. For derivatives of this compound, this process would involve refining the molecule to improve its potency, selectivity, metabolic stability, and pharmacokinetic profile.

Computational tools are increasingly used to accelerate lead optimization. scienceopen.comnih.gov Techniques such as free energy perturbation (FEP) calculations can guide the selection of modifications to a lead compound to improve its binding affinity. nih.gov

A key part of preclinical development is the evaluation of lead candidates in relevant animal models. The KOR antagonist PF-04455242, which contains a pyrrolidine moiety, underwent extensive preclinical evaluation. nih.govdocumentsdelivered.com In vivo studies in rats demonstrated its ability to block KOR agonist-induced analgesia. documentsdelivered.com Furthermore, it showed efficacy in mouse behavioral models relevant to depression and addiction, such as the forced-swim test and the conditioned place preference test for cocaine-seeking behavior. nih.gov Such preclinical data is essential for establishing proof-of-concept and justifying progression towards clinical trials.

| Assay/Model | Species | Key Finding | Reference |

|---|---|---|---|

| Receptor Binding Affinity (Ki) | Human | High affinity for KOR (3 nM) with ~20-fold selectivity over MOR (64 nM). | nih.govdocumentsdelivered.com |

| Analgesia Blockade (KOR agonist-induced) | Rat | Blocked analgesia with an ID50 of 1.5 mg/kg. | documentsdelivered.com |

| Forced-Swim Test | Mouse | Demonstrated antidepressant-like efficacy. | nih.gov |

| Social Defeat Stress Assay | Mouse | Attenuated the behavioral effects of stress. | nih.gov |

| Conditioned Place Preference (Cocaine) | Mouse | Reduced reinstatement of extinguished cocaine-seeking behavior. | nih.gov |

Therapeutic Potential and Clinical Translation

The ultimate goal of this research is the clinical translation of novel therapeutics. Based on preclinical evidence from related compounds, derivatives of this compound hold therapeutic potential across several domains. The pyrrolidine scaffold is a key structural feature in many medicinal drugs. nih.gov

The development of KOR antagonists like PF-04455242 suggests a strong potential for treating depression and addiction disorders. nih.govdocumentsdelivered.com Similarly, the creation of dual-target MOR/D3R ligands could lead to new treatments for neuropathic pain and inflammation with a better safety profile than traditional opioids. nih.gov A related compound, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, serves as a key intermediate in the synthesis of premafloxacin, an antibiotic developed for veterinary use, demonstrating successful translation of a similar chemical entity. nih.gov

Further research into Trace Amine-Associated Receptor 1 (TAAR1) agonists for psychotic disorders also highlights the utility of the ethylamine (B1201723) pharmacophore, which is present in the title compound. mdpi.com While significant research and clinical trials are necessary to validate these potentials, the foundational this compound structure represents a promising starting point for the development of the next generation of targeted therapies.

常见问题

Q. Table 1. Synthetic Method Comparison for Structurally Similar Amines

| Compound | Key Reaction Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 2-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethan-1-amine | Reductive amination | 78 | 97 | |

| 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine | Palladium-catalyzed coupling | 85 | 95 | |

| Target Compound (Inferred) | Alkylation of pyrrolidine | 82 | 96 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。